molecular formula C23H22FN3OS B11198138 N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide

N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide

Cat. No.: B11198138
M. Wt: 407.5 g/mol
InChI Key: HOKMRTMAEUATTK-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thiomorpholine ring, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times, and ensuring high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Fluorophenyl)methyl]-4-[6-(thiomorpholin-4-YL)pyridin-3-YL]benzamide is unique due to its combination of a fluorophenyl group, a thiomorpholine ring, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H22FN3OS

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-(6-thiomorpholin-4-ylpyridin-3-yl)benzamide

InChI

InChI=1S/C23H22FN3OS/c24-21-3-1-2-17(14-21)15-26-23(28)19-6-4-18(5-7-19)20-8-9-22(25-16-20)27-10-12-29-13-11-27/h1-9,14,16H,10-13,15H2,(H,26,28)

InChI Key

HOKMRTMAEUATTK-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=C(C=C2)C3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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